N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide

Description

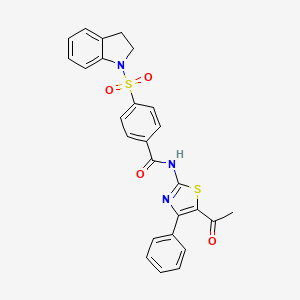

The compound N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide features a benzamide core linked to two distinct heterocyclic moieties: a 5-acetyl-4-phenyl-1,3-thiazole group and a 2,3-dihydro-1H-indole-1-sulfonyl substituent. The thiazole ring is substituted with an acetyl group at position 5 and a phenyl group at position 4, while the benzamide’s para position is modified with a sulfonamide bridge to a dihydroindole system.

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O4S2/c1-17(30)24-23(19-8-3-2-4-9-19)27-26(34-24)28-25(31)20-11-13-21(14-12-20)35(32,33)29-16-15-18-7-5-6-10-22(18)29/h2-14H,15-16H2,1H3,(H,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFWAQKLLHQWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted acetophenone, the thiazole ring can be formed through a cyclization reaction with a thiourea derivative.

Acetylation: The thiazole intermediate can then be acetylated using acetic anhydride under acidic conditions.

Formation of the Indole Sulfonyl Derivative: The indole derivative can be synthesized separately and then sulfonylated using a sulfonyl chloride reagent.

Coupling Reaction: Finally, the thiazole and indole sulfonyl derivatives can be coupled together using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide. For instance, compounds with similar thiazole structures have shown promising results against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the thiazole ring can enhance selectivity and potency against specific tumors. Notably, thiazole derivatives have been tested against human glioblastoma and melanoma cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 10 to 30 µM .

2. Antimicrobial Properties

Thiazole-containing compounds have also been investigated for their antimicrobial activities. Research indicates that certain thiazoles exhibit broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria. The compound has potential as a lead structure for developing new antibiotics due to its ability to disrupt bacterial cell wall synthesis .

3. Anticonvulsant Effects

Thiazole derivatives have been evaluated for their anticonvulsant properties in animal models. For example, compounds similar to this compound have shown efficacy in picrotoxin-induced seizure models, suggesting a mechanism that may involve modulation of GABAergic transmission .

Synthesis Methodologies

The synthesis of this compound involves several key steps:

Step 1: Thiazole Formation

The initial step often includes the formation of the thiazole ring through condensation reactions involving appropriate precursors such as acetophenones and thiourea derivatives. This step is crucial as it determines the electronic and steric properties of the final compound.

Step 2: Indole Sulfonamide Attachment

Subsequent reactions involve the introduction of the indole sulfonamide moiety, which can be achieved through nucleophilic substitutions or coupling reactions with activated sulfonamides. This step enhances the biological activity by increasing lipophilicity and improving cellular uptake.

Step 3: Final Coupling

The final step typically involves coupling the thiazole and indole moieties to form the complete benzamide structure. Various coupling agents may be employed to facilitate this reaction under mild conditions to avoid degradation of sensitive functional groups .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

Receptor Binding: It may bind to and modulate the activity of specific receptors.

Signal Transduction Pathways: The compound may affect various signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares its benzamide-thiazole backbone with several analogs but differs in substituent chemistry. Key structural comparisons include:

Physicochemical Properties

- However, analogs like 6 (mp 160°C) and 8a (mp 290°C) suggest that bulky substituents (e.g., acetyl, phenyl) increase melting points due to reduced solubility and enhanced crystal packing.

Spectral Data :

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is a synthetic compound that belongs to the thiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with an acetyl group and a phenyl group, alongside a dihydroindole moiety linked through a sulfonamide bond. The synthesis typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Reaction of an α-haloketone with thiourea.

- Acetylation : Using acetic anhydride to introduce the acetyl group.

- Coupling with Dihydroindole : Employing coupling reagents like EDCI to attach the indole fragment.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U251 (glioblastoma) | 10 | Induces apoptosis via Bcl-2 inhibition |

| Compound B | WM793 (melanoma) | 15 | Disrupts cell cycle progression |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazoles are known for their ability to inhibit bacterial growth. Studies have demonstrated that derivatives of this compound can effectively target both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, thiazole derivatives have been investigated for anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways that regulate proliferation and survival.

- Receptor Modulation : It can bind to receptors influencing cellular responses related to inflammation and cancer progression.

- DNA Interaction : Potential intercalation into DNA may disrupt replication and transcription processes.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in preclinical models:

- Study on Anticancer Activity : A study demonstrated that a related thiazole compound significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis through caspase activation.

- Antimicrobial Efficacy Study : Another investigation showed that thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics against resistant strains of Staphylococcus aureus.

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilicity in amide bond formation .

- Catalysts : Use of coupling agents like HATU or EDCI for efficient benzamide linkage .

- DOE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and reaction time to maximize yield .

Basic: How is structural integrity validated, and what analytical techniques are prioritized?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions (e.g., acetyl group at C5 of thiazole, sulfonyl resonance at ~7.5 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and distances, critical for verifying the planar thiazole ring and sulfonamide geometry .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion matching theoretical mass within 2 ppm) .

Methodological tip : Combine orthogonal techniques (e.g., NMR + X-ray) to address ambiguities in electron-deficient regions like the sulfonyl group .

Advanced: How can computational methods predict the compound’s reactivity or binding modes?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., acetyl oxygen as a hydrogen bond acceptor) .

- Molecular docking (AutoDock/Vina) : Screens against targets like cyclooxygenase-2 (COX-2) or kinases, using the indole-sulfonyl moiety as a hydrophobic anchor .

- Multiwfn analysis : Quantifies bond order and electron localization (ELF) to rationalize regioselectivity in substitution reactions .

Validation : Cross-check docking scores with experimental IC values from kinase inhibition assays .

Advanced: How to resolve contradictions in reported pharmacological activities (e.g., anticancer vs. anti-inflammatory)?

Case study : Discrepancies in COX-2 inhibition vs. apoptosis induction:

- Target profiling : Use isoform-specific assays (e.g., COX-2 ELISA vs. caspase-3 activation in HCT-116 cells) .

- Metabolic stability : Assess hepatic microsomal degradation to rule out false positives from metabolite interference .

- Pathway analysis : RNA-seq or phosphoproteomics to identify off-target effects (e.g., unintended JAK-STAT modulation) .

Best practice : Validate findings across multiple cell lines (e.g., MCF-7, A549) and primary cells to exclude cell-type-specific artifacts .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

- Solvent screening : Use high-boiling solvents (e.g., DMSO, NMP) for slow evaporation, promoting ordered crystal packing .

- Additive-driven crystallization : Introduce co-formers (e.g., nicotinamide) to stabilize π-π stacking between aromatic rings .

- Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in sulfonamide-containing compounds .

Troubleshooting : If crystals are microcrystalline, switch to synchrotron radiation (e.g., Diamond Light Source) for high-resolution data .

Advanced: How to design derivatives with enhanced bioactivity while minimizing toxicity?

- SAR-guided synthesis :

- Thiazole modifications : Replace acetyl with trifluoroacetyl to enhance metabolic stability .

- Sulfonamide substitution : Introduce electron-withdrawing groups (e.g., -CF) on the indole ring to improve target affinity .

- ADMET prediction : Use SwissADME to optimize logP (aim for 2–3) and rule out Pan-Assay Interference Compounds (PAINS) .

- In vitro toxicity : Prioritize derivatives with CC > 50 μM in HEK293 cells (MTT assay) .

Basic: What are the best practices for storing and handling this compound?

- Storage : -20°C under argon in amber vials to prevent photodegradation of the thiazole ring .

- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles .

- Safety : Use gloveboxes for sulfonamide handling due to potential sulfonic acid byproduct formation .

Advanced: How to analyze electronic interactions in the sulfonamide moiety using spectroscopic data?

- IR spectroscopy : Sulfonamide S=O stretches appear as doublets near 1350 cm and 1150 cm .

- NBO (Natural Bond Orbital) analysis : Quantifies hyperconjugation between sulfonyl oxygen lone pairs and adjacent C-N σ* orbitals .

- XPS (X-ray Photoelectron Spectroscopy) : Resolves sulfur oxidation states (binding energy ~168–170 eV for sulfonamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.